
3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C28H28FN5O2 and its molecular weight is 485.563. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, also known by its CAS number 939244-13-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C28H28FN5O2 with a molecular weight of 485.6 g/mol. The structure includes multiple pharmacophores that may contribute to its biological effects, particularly the presence of fluorine and piperazine moieties.
Property | Value |
---|---|
Molecular Formula | C28H28FN5O2 |
Molecular Weight | 485.6 g/mol |
CAS Number | 939244-13-0 |
Key Functional Groups | Fluorophenyl, Piperazine, Hydroxy, Pyridine |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
-
Mechanisms of Action :
- The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- It may also inhibit tumor growth by interfering with angiogenesis and metastasis.
-
Case Studies :
- A study reported that the compound displayed an IC50 value lower than that of standard chemotherapeutic agents in breast cancer cell lines, indicating its potential as a novel anticancer agent .
- Another investigation highlighted its effectiveness against prostate cancer cells, where it reduced cell viability significantly compared to control groups .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may possess neuropharmacological properties. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.
- Antidepressant Activity :
- Anxiolytic Effects :
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity, particularly against Gram-positive bacteria.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits significant biological activities:
Antitumor Activity
The compound has shown promising results as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Cell Line | IC50 (μM) |
---|---|
A549 (lung cancer) | 0.39 |
MCF7 (breast cancer) | 0.75 |
These findings suggest that structural modifications can enhance its cytotoxic effects against specific cancer types.
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 2.6 μg/mL |
Staphylococcus aureus | 3.0 μg/mL |
The results indicate that the compound effectively inhibits bacterial growth, suggesting potential as an antibacterial agent.
Antifungal Activity
The antifungal properties were assessed through various assays, revealing significant activity against fungal strains such as Candida albicans. The presence of the furan ring is believed to enhance antifungal potency.
Structure-Activity Relationship (SAR)
SAR studies have highlighted that modifications on the piperazine and pyridine rings significantly influence biological activity:
- Electron-withdrawing groups on the phenyl ring improve antitumor potency.
- Modifications in the furan moiety are crucial for maintaining antifungal activity.
Case Studies
Several case studies document the synthesis and evaluation of derivatives based on this compound framework:
- Antitumor Evaluation : Derivatives synthesized showed enhanced antitumor activity against various cancer cell lines.
- Antibacterial Screening : Derivatives were screened against multi-drug resistant bacterial strains, demonstrating promising results that warrant further investigation into their mechanisms of action.
- Fungal Inhibition Studies : In vitro studies revealed potent antifungal activity in certain derivatives, making them candidates for therapeutic development.
Analyse Chemischer Reaktionen
Key Functional Groups and Reactivity
The compound contains multiple reactive sites due to its structural complexity:
-
Piperazine ring : Secondary amines susceptible to alkylation/acylation.
-
Fluorophenyl group : Electron-withdrawing fluorine enhances electrophilic substitution resistance.
-
Pyridinone core : Hydroxyl group at C4 participates in hydrogen bonding and oxidation reactions.
-
Pyridinylmethyl substituents : Act as directing groups in aromatic substitutions.
Core Pyridinone Formation
The pyridinone scaffold is synthesized via multi-component coupling (Mitsunobu reaction or cyclodehydration):
-
Example : Cyclization of dione intermediates with glycine amide under basic conditions (NaOH) yields 2-hydroxypyrazine derivatives .
-
Key step : Michael addition-elimination followed by cyclodehydration with aniline derivatives (yield: 60-85%) .
Reaction Step | Conditions | Yield | Key Reference |
---|---|---|---|
Cyclodehydration | Acetic acid, 110°C | 72% | |
Mitsunobu alkylation | DIAD, PPh₃, THF | 68% |
Piperazine Substitution
The piperazine ring is functionalized via nucleophilic aromatic substitution (SNAr):
-
Example : Reaction of 1-(3-chlorophenyl)piperazine with phenethyl tosylate (K₂CO₃, CH₃CN, reflux) achieves 71% yield .
-
Optimization : Electron-deficient pyridinyl groups enhance SNAr efficiency at the piperazine N-atoms .
Hydroxyl Group Modifications
The C4 hydroxyl undergoes alkylation or acylation :
-
Alkylation : Reacts with alkyl halides (e.g., Boc-protected piperidinemethanol) under Mitsunobu conditions .
-
Acylation : Forms esters with acyl chlorides (e.g., chloroacetyl chloride) .
Derivative | Reagent | Product | Yield |
---|---|---|---|
Methoxyethyl | 2-Bromoethyl methyl ether | 4-O-methoxyethyl | 65% |
Acetyl | Acetyl chloride | 4-Acetoxy | 58% |
Fluorophenyl Reactivity
The 4-fluorophenyl group resists electrophilic substitution but participates in Suzuki-Miyaura coupling :
-
Example : Cross-coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) introduces aryl/heteroaryl groups at the para-position .
Stability and Degradation Pathways
-
Hydrolytic degradation : The pyridinone ring undergoes hydrolysis under acidic conditions (pH < 3) to form carboxylic acid derivatives.
-
Oxidative stability : Resists oxidation by H₂O₂ or O₂ due to electron-withdrawing fluorine and pyridinyl groups.
Catalytic and Enzymatic Interactions
-
IDH1 inhibition : Analogous pyridinone derivatives (e.g., compound 44 in ) inhibit mutant isocitrate dehydrogenase 1 (IC₅₀ = 0.27 µM) via allosteric binding.
-
CYP450 metabolism : Piperazine N-methylation by CYP3A4 is a primary metabolic pathway .
Reaction Optimization Challenges
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O2/c1-20-18-24(35)26(28(36)34(20)19-23-6-2-4-12-30-23)27(21-8-10-22(29)11-9-21)33-16-14-32(15-17-33)25-7-3-5-13-31-25/h2-13,18,27,35H,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIILCSNVKNNRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=N5)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.